molecular formula C10H7ClN4O3S2 B14142814 4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 393568-76-8

4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B14142814
CAS No.: 393568-76-8
M. Wt: 330.8 g/mol
InChI Key: ILWVOSWEPYTKEH-UHFFFAOYSA-N
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Description

4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

393568-76-8

Molecular Formula

C10H7ClN4O3S2

Molecular Weight

330.8 g/mol

IUPAC Name

4-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C10H7ClN4O3S2/c1-19-10-14-13-9(20-10)12-8(16)5-2-3-6(11)7(4-5)15(17)18/h2-4H,1H3,(H,12,13,16)

InChI Key

ILWVOSWEPYTKEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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